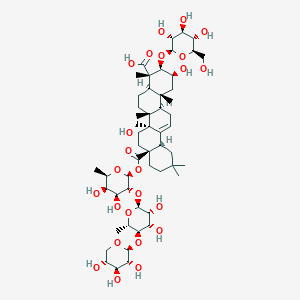
Mercaptoacetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercaptoacetone oxime is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. It is a potent chelating agent that can bind with metal ions, making it useful in industrial processes, medical applications, and research studies.
Mechanism of Action
The mechanism of action of mercaptoacetone oxime involves its ability to chelate metal ions. It forms a stable complex with metal ions, preventing them from reacting with other compounds. This property makes it useful in the treatment of metal poisoning, where it can remove toxic metals from the body by chelation.
Biochemical and Physiological Effects:
Mercaptoacetone oxime has been shown to have various biochemical and physiological effects. It can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their activity. It can also scavenge free radicals, which are harmful compounds that can damage cells and tissues. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Mercaptoacetone oxime has several advantages for lab experiments. It is a potent chelating agent that can bind with various metal ions, making it useful in the analysis of metal complexes. It is also relatively inexpensive and easy to synthesize. However, it has some limitations, such as its potential toxicity and the need for careful handling. It can also interfere with some analytical techniques, such as mass spectrometry, due to its ability to chelate metal ions.
Future Directions
There are several future directions for the use of mercaptoacetone oxime in scientific research. One potential application is in the treatment of metal poisoning, where it can be used as a chelating agent to remove toxic metals from the body. It may also have potential as an antioxidant or anti-inflammatory agent in the treatment of various diseases. Additionally, further research is needed to explore its potential as a reagent in organic synthesis.
In conclusion, mercaptoacetone oxime is a versatile chemical compound with diverse applications in various fields. Its ability to chelate metal ions makes it useful in industrial processes, medical applications, and research studies. Further research is needed to explore its potential applications in various fields, including the treatment of metal poisoning and the synthesis of metal-containing compounds.
Synthesis Methods
The synthesis of mercaptoacetone oxime involves the reaction of mercaptoacetic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain mercaptoacetone oxime. This method is widely used in laboratories and industries due to its simplicity and cost-effectiveness.
Scientific Research Applications
Mercaptoacetone oxime is extensively used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is a potent chelating agent that can bind with various metal ions, making it useful in the analysis of metal complexes. It is also used in the synthesis of metal-containing compounds and as a reagent in organic synthesis.
properties
CAS RN |
175137-00-5 |
|---|---|
Product Name |
Mercaptoacetone oxime |
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
N-(1-sulfanylpropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H7NOS/c1-3(2-6)4-5/h5-6H,2H2,1H3 |
InChI Key |
RYOVLPIUSNOGAK-UHFFFAOYSA-N |
SMILES |
CC(=NO)CS |
Canonical SMILES |
CC(=NO)CS |
synonyms |
Mercaptoacetone oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



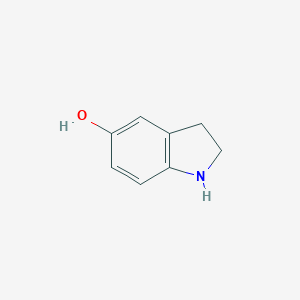
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
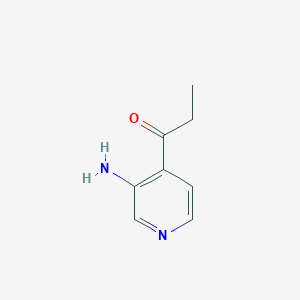

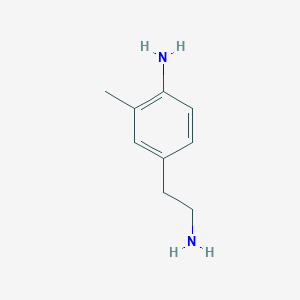

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
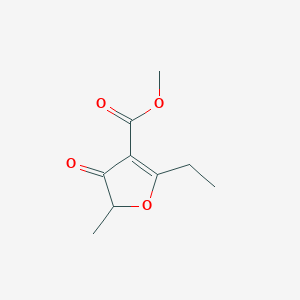


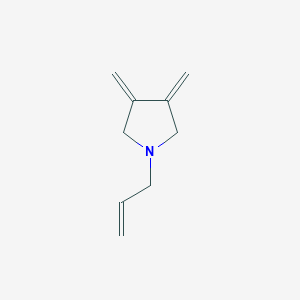

![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
